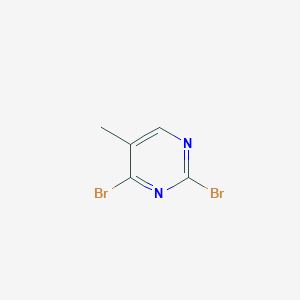

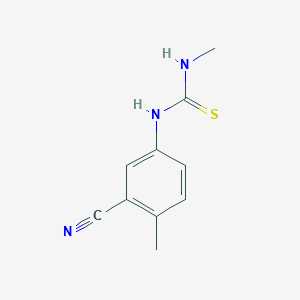

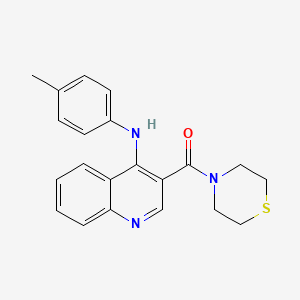

![molecular formula C19H15FN4OS B2503186 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-79-5](/img/structure/B2503186.png)

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which has been the subject of various studies due to its potential biological activities. Research has shown that derivatives of this class can exhibit significant antiproliferative activity against various cancer cell lines , as well as anxiolytic activity . These compounds are also of interest in the field of agriculture for their potential use as agrochemicals .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions starting from various phenyl or heteroaryl compounds. For instance, the synthesis of 3,6-diaryl derivatives has been reported to involve the replacement of a vinylogous CA-4 linker with a rigid [1,2,4]triazolo[4,3-b]pyridazine scaffold . Another study reported the synthesis of 6-(substituted-phenyl) derivatives, which showed anxiolytic activity . The synthesis process often includes the use of reagents such as chloroamine T and various catalysts in solvents like ethanol or dichloromethane .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by the presence of a triazolo-pyridazine scaffold, which provides a rigid framework that can influence biological activity. X-ray crystallography has been used to confirm the 3D structure of these compounds, revealing intermolecular hydrogen bond interactions such as C-H…F and C-H…N types . Density functional theory (DFT) calculations, including frontier molecular orbitals and molecular electrostatic potential maps, have been performed to compare computational and experimental results, providing insights into the electronic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[4,3-b]pyridazine derivatives can be influenced by the substituents on the aromatic rings. These compounds have been shown to interact with biological targets such as tubulin, where they can inhibit polymerization and disrupt microtubule dynamics, leading to cell cycle arrest . Additionally, some derivatives have been found to inhibit [3H]diazepam binding, suggesting interactions with GABAergic neurotransmission .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are determined by their molecular structure and substituents. These properties include solubility, melting points, and stability, which are important for their potential therapeutic applications. The presence of halogen atoms like chlorine and fluorine can affect the lipophilicity and thus the pharmacokinetic profile of these compounds . The HOMO-LUMO energy gap and global reactivity descriptors obtained from DFT calculations can provide additional information on the chemical stability and reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of triazole pyridazine derivatives, including those with functionalities similar to "6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine," have been explored in various studies. These compounds demonstrate significant biological properties, such as anti-tumor and anti-inflammatory activity. For instance, a study by Sallam et al. (2021) synthesized and characterized pyridazine derivatives through NMR, IR, and mass spectral studies, further confirmed by X-ray diffraction. Their research also involved DFT calculations to compare theoretical and experimental results, highlighting the compounds' HOMO-LUMO energy levels and other quantum chemical parameters (Sallam et al., 2021).

Biological Activities

A wide range of biological activities has been reported for triazole pyridazine derivatives. Hanif et al. (2012) conducted urease inhibition, antioxidant, and antibacterial studies on a series of triazole thiones, demonstrating potent activities in these domains (Hanif et al., 2012). Similarly, Anusevičius et al. (2015) synthesized derivatives containing azole, diazole, and other heterocyclic fragments, finding moderate antibacterial and antioxidant activities against various microorganisms (Anusevičius et al., 2015).

Antitumor Activity

The antitumor potential of triazole pyridazine derivatives has also been evaluated, with some compounds showing promising activity against a range of cancer cell lines. Yanchenko et al. (2020) synthesized derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and assessed their antitumor activity in vitro, revealing significant efficacy against various types of cancer cells, thereby highlighting their potential as core structures for new anticancer agents (Yanchenko et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKHEODTDCQBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

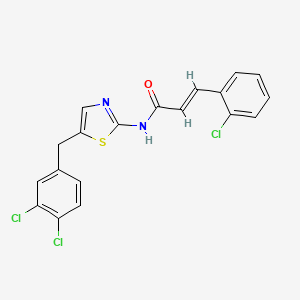

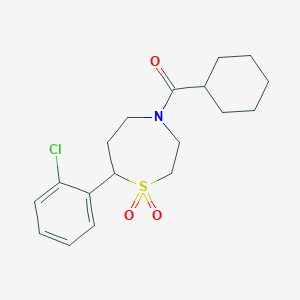

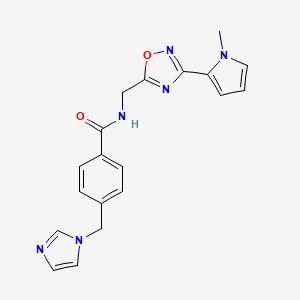

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

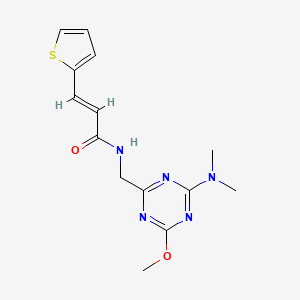

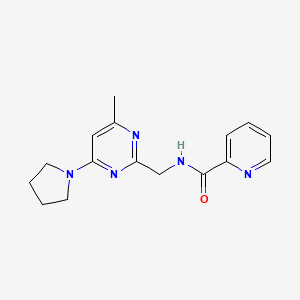

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)

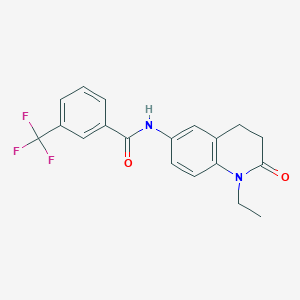

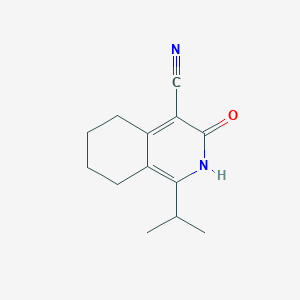

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)